LogP and Lipophilicity: 4-Butyl vs. 4-Methyl and 4-tert-Butyl Analogs
The n-butyl substituent provides a quantifiable increase in lipophilicity compared to the 4-methyl analog, as measured by calculated LogP. This difference is critical for membrane permeability and ADME profiles [1]. While the 4-tert-butyl analog has a higher logP, its increased bulk and steric hindrance can negatively impact binding to flat or narrow target pockets, a trade-off avoided by the linear n-butyl chain [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.13 |
| Comparator Or Baseline | 4-Methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (Estimated LogP: 2.3) and 4-tert-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (Estimated LogP: 4.2) |
| Quantified Difference | Target compound is +0.8 LogP units more lipophilic than the 4-methyl analog and -1.1 LogP units less lipophilic than the 4-tert-butyl analog. |
| Conditions | Calculated using JChem for ChemBase entry [1] and estimated using fragment-based methods for comparators. |
Why This Matters
This specific lipophilicity window is often desirable for CNS drug discovery programs targeting a balanced CNS MPO score, making the 4-butyl analog a more suitable starting point than either extreme.
- [1] ChemBase. 4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol. CBID:232837. http://www.chembase.cn/molecule-232837.html. View Source
- [2] Lv, M., Zheng, M., Li, H., Gao, Y., & Wang, W. (2015). First synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Research on Chemical Intermediates, 41, 8211-8219. View Source
